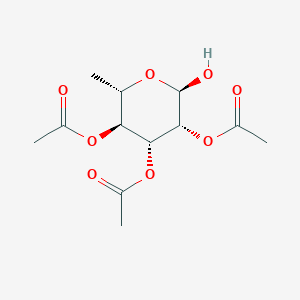
Quinidinegluconate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinidine gluconate is a pharmaceutical compound derived from quinidine, which is a D-isomer of quinine. Quinidine is an alkaloid found in the bark of the Cinchona tree and has been used historically as an antiarrhythmic medication. Quinidine gluconate is primarily used to treat certain types of irregular heartbeats, such as atrial fibrillation and ventricular arrhythmias .
準備方法
Synthetic Routes and Reaction Conditions
Quinidine gluconate can be synthesized from quinidine, which is extracted from the bark of the Cinchona tree. The synthesis involves the reaction of quinidine with gluconic acid to form the gluconate salt. The reaction typically requires controlled conditions, including specific temperatures and pH levels to ensure the proper formation of the gluconate salt .
Industrial Production Methods
Industrial production of quinidine gluconate involves large-scale extraction of quinidine from Cinchona bark, followed by its reaction with gluconic acid. The process includes purification steps to ensure the final product meets pharmaceutical standards. The compound is then formulated into various dosage forms, such as tablets and injectable solutions .
化学反応の分析
Types of Reactions
Quinidine gluconate undergoes several types of chemical reactions, including:
Oxidation: Quinidine can be oxidized to form quinidine N-oxide.
Reduction: Reduction reactions can convert quinidine to dihydroquinidine.
Substitution: Quinidine can undergo substitution reactions, particularly at the methoxy group on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Quinidine N-oxide.
Reduction: Dihydroquinidine.
Substitution: Various substituted quinidine derivatives depending on the substituent introduced.
科学的研究の応用
Quinidine gluconate has a wide range of scientific research applications:
Chemistry: Used as a chiral catalyst in asymmetric synthesis.
Biology: Studied for its effects on ion channels and cellular electrophysiology.
Medicine: Primarily used as an antiarrhythmic agent to treat irregular heartbeats. .
Industry: Utilized in the pharmaceutical industry for the production of antiarrhythmic medications.
作用機序
Quinidine gluconate exerts its effects by blocking sodium and potassium currents in cardiac cells. This action prolongs the cellular action potential and decreases automaticity, which helps to restore normal sinus rhythm in patients with atrial fibrillation or flutter. Quinidine also inhibits the fast inward sodium current and the slow inward calcium current, contributing to its antiarrhythmic properties .
類似化合物との比較
Similar Compounds
Quinine: An isomer of quinidine, primarily used as an antimalarial agent.
Procainamide: Another class Ia antiarrhythmic agent with similar effects on cardiac cells.
Disopyramide: A class Ia antiarrhythmic agent with similar mechanisms of action.
Uniqueness
Quinidine gluconate is unique due to its dual role as both an antiarrhythmic and antimalarial agent. Its ability to block multiple ion channels in cardiac cells makes it particularly effective in treating various types of arrhythmias. Additionally, its use in treating severe malaria highlights its versatility compared to other antiarrhythmic agents .
特性
CAS番号 |
13029-45-3 |
|---|---|
分子式 |
C26H34N2O8 |
分子量 |
502.6 g/mol |
IUPAC名 |
[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/C26H34N2O8/c1-3-14-12-28-9-7-15(14)10-20(28)25(36-26(34)24(33)23(32)22(31)21(30)13-29)17-6-8-27-19-5-4-16(35-2)11-18(17)19/h3-6,8,11,14-15,20-25,29-33H,1,7,9-10,12-13H2,2H3/t14-,15-,20+,21+,22+,23-,24+,25-/m0/s1 |
InChIキー |
ZWOAGWAAEYUBGX-XIJCYFGSSA-N |
異性体SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)OC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)C(C(C(C(CO)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148317.png)

![2,9-Dibromo-6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13148319.png)
![4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13148323.png)
![N-[(3-Aminocyclopentyl)methyl]acetamide](/img/structure/B13148325.png)
![2-Chlorospiro[fluorene-9,9'-xanthene]-7-carbonitrile](/img/structure/B13148330.png)
